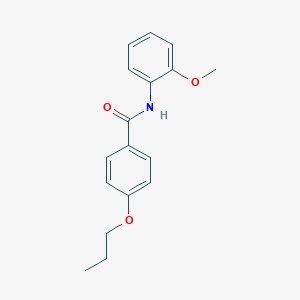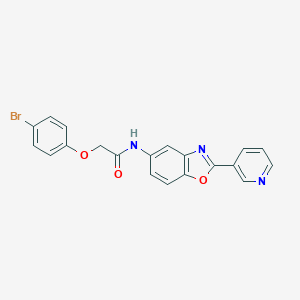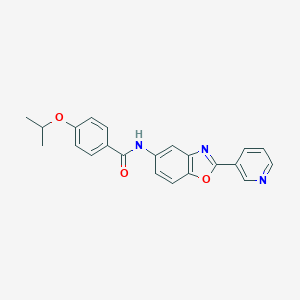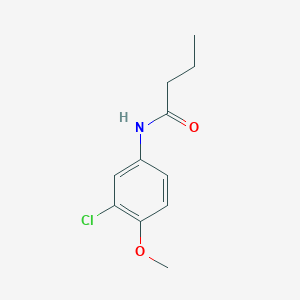![molecular formula C22H33NO2 B245145 5-[Tert-butyl(2-hydroxyethyl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol](/img/structure/B245145.png)
5-[Tert-butyl(2-hydroxyethyl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Tert-butyl(2-hydroxyethyl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is also known as TAK-659 and is classified as a kinase inhibitor. The purpose of
Mechanism of Action
TAK-659 works by inhibiting the activity of specific kinases that are involved in cell signaling pathways. These kinases include Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. By inhibiting these kinases, TAK-659 disrupts the signaling pathways that are essential for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, TAK-659 has been shown to reduce inflammation and improve immune function. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with a long half-life and good oral bioavailability.
Advantages and Limitations for Lab Experiments
One of the advantages of using TAK-659 in lab experiments is its specificity for certain kinases. This allows researchers to target specific signaling pathways and study their effects on cellular processes. However, one limitation of using TAK-659 is its potential for off-target effects. Like all kinase inhibitors, TAK-659 can inhibit other kinases besides its intended targets, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that incorporate TAK-659 with other drugs to enhance its anticancer effects. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to TAK-659 treatment. Additionally, researchers are exploring the potential use of TAK-659 in the treatment of other diseases besides cancer, such as autoimmune disorders and inflammatory diseases.
Conclusion:
In conclusion, TAK-659 is a promising compound that has potential applications in scientific research. Its specificity for certain kinases makes it a valuable tool for studying cellular signaling pathways, and its anticancer effects make it a potential candidate for cancer therapy. While there are limitations to using TAK-659 in lab experiments, its favorable pharmacokinetic profile and potential for combination therapies make it an exciting area of research for the future.
Synthesis Methods
The synthesis method for TAK-659 involves several steps. The first step is the reaction of tert-butyl (2-bromoethyl) carbamate with cyclopentylacetylene in the presence of a palladium catalyst. The resulting product is then reacted with phenylacetylene in the presence of a copper catalyst. The final step involves the reduction of the resulting alkyne with lithium aluminum hydride to yield TAK-659.
Scientific Research Applications
TAK-659 has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the treatment of cancer. TAK-659 has been shown to inhibit the growth of cancer cells by targeting specific kinases that are involved in the proliferation and survival of cancer cells.
properties
Molecular Formula |
C22H33NO2 |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
5-[tert-butyl(2-hydroxyethyl)amino]-1-cyclopentyl-1-phenylpent-3-yn-1-ol |
InChI |
InChI=1S/C22H33NO2/c1-21(2,3)23(17-18-24)16-10-9-15-22(25,20-13-7-8-14-20)19-11-5-4-6-12-19/h4-6,11-12,20,24-25H,7-8,13-18H2,1-3H3 |
InChI Key |
VZTIQIZAOFOTOF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(CCO)CC#CCC(C1CCCC1)(C2=CC=CC=C2)O |
Canonical SMILES |
CC(C)(C)N(CCO)CC#CCC(C1CCCC1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B245062.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenoxyacetamide](/img/structure/B245063.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B245067.png)



![4-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245073.png)
![N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B245074.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B245075.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245076.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B245077.png)


![N-[4-(butyrylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B245085.png)